molecular formula C11H12N2O B1521634 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one CAS No. 1094762-84-1

3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B1521634
CAS No.: 1094762-84-1
M. Wt: 188.23 g/mol
InChI Key: YSVIKFWQXXUUMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are structurally similar to 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . This reaction has been used to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as new antioomycete agents against P. recalcitrans .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C11H12N2O. Further structural analysis would require more specific data such as NMR or crystallography results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 373.7±42.0 °C and a predicted density of 1.174±0.06 g/cm3 . Its pKa value is predicted to be 4.88±0.20 .

Scientific Research Applications

Dopamine Agonist Properties

A study investigated the dopamine-like ability of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to dilate the renal artery, highlighting the significance of the N-alkyl group's size on dopamine-like activity. This research suggests that the structural alterations, similar to those in 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one, can influence dopamine receptor interactions, potentially offering insights into the development of therapeutic agents targeting dopaminergic systems (Jacob et al., 1981).

Fluorescence Properties for Biochemical Applications

Another research avenue explored the fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, aiming to evaluate their potential as molecular fluorescent probes. The study focused on derivatives with various alkyl moieties, considering their binding to biomolecules for imaging and analytical purposes. This approach underscores the versatility of amino-isoquinolinone derivatives in biochemistry and molecular biology (Motyka et al., 2011).

Synthesis of Tetrahydroisoquinoline Derivatives

Research on the synthesis and pharmacological evaluation of new tetrahydroisoquinoline derivatives has indicated the importance of the isoquinoline skeleton's substitution pattern for achieving antidepressant action and dopamine uptake inhibition. These findings could be relevant for the development of new therapeutic compounds based on the core structure of this compound, highlighting its potential in medicinal chemistry and pharmacology (Zára-Kaczián et al., 1986).

Inhibition of Metabolic Enzymes

In a study focused on novel quinazolinone derivatives, 3-Amino-2-ethylquinazolin-4(3H)-one served as a precursor in the synthesis of compounds evaluated for their inhibitory activities against various metabolic enzymes, including α-glucosidase and acetylcholinesterase. This research demonstrates the potential of this compound derivatives in the discovery of new enzyme inhibitors with therapeutic applications (Tokalı et al., 2021).

Antitumor Activity

A presentation at the AACR 101st Annual Meeting 2010 highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This work underlines the importance of the tetrahydroisoquinoline moiety, common in biologically active molecules, and suggests that derivatives of this compound could have valuable antitumor properties (Redda et al., 2010).

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are structurally similar to 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one, has been studied in the context of their antioomycete activity against P. recalcitrans . The mode of action of these derivatives might involve the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The future directions for research on 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one and its derivatives could involve further exploration of their bioactive properties, as well as the design and development of more potent derivatives . The results of such studies would provide crucial information for the understanding of the mode of action and the structure-activity relationship (SAR) of these derivatives .

Properties

IUPAC Name

3-amino-2-ethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVIKFWQXXUUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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